molecular formula C18H17BrN2O2S B3012580 (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide CAS No. 684232-44-8

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide

Cat. No. B3012580
CAS RN: 684232-44-8
M. Wt: 405.31
InChI Key: TXKVPPLLAWUPFV-CZIZESTLSA-N
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Description

6-Bromobenzo[d]thiazol-2(3H)-one is a chemical compound used in the synthesis of various derivatives . It’s a key component in the creation of 1,2,3-triazole derivatives .


Synthesis Analysis

A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .


Chemical Reactions Analysis

The 6-bromobenzo[d]thiazol-2(3H)-one undergoes a 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides to form 1,2,3-triazole derivatives .

Scientific Research Applications

  • Antimicrobial and Antifungal Properties :

    • N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, structurally related to the compound , have been investigated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their inhibitory action against fungi (Desai, Rajpara, & Joshi, 2013).
    • Similarly, 5-arylidene derivatives bearing a fluorine atom in the benzoyl group, akin to the structure of interest, were synthesized and showed antimicrobial effects against several bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).
  • Cancer Treatment Potential :

    • Zinc phthalocyanine derivatives, with a structural resemblance to the compound, exhibited promising characteristics as Type II photosensitizers for cancer treatment in photodynamic therapy, thanks to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
    • A study on thiazolides, a class of compounds similar to the one , revealed their ability to induce cell death in colon carcinoma cell lines, potentially offering a new avenue for cancer treatment (Brockmann et al., 2014).
  • Herbicide Application :

    • The 3-(methoxycarbonylmethylene)isobenzofuran-1-imines, sharing structural similarities with the compound, have been identified as a novel class of potential herbicides, demonstrating strong phytotoxic effects on the shoot and root systems of Arabidopsis thaliana (Araniti et al., 2014).

Mechanism of Action

While the mechanism of action for “(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide” is not available, the 1,2,3-triazole derivatives synthesized from 6-bromobenzo[d]thiazol-2(3H)-one have shown good cytotoxicity against human cancer cell lines MCF-7 and HeLa .

Future Directions

The development of novel chemotherapeutics, which selectively act on the target without side effects, has become a primary objective of medicinal chemists . The 1,2,3-triazole derivatives synthesized from 6-bromobenzo[d]thiazol-2(3H)-one have shown promising results in cytotoxicity and antibacterial activity, indicating potential for future research and development .

properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2S/c1-11(2)23-14-7-4-12(5-8-14)17(22)20-18-21(3)15-9-6-13(19)10-16(15)24-18/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKVPPLLAWUPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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